2-[2-(Methylsulfanyl)ethyl]aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-methylsulfanylethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS/c1-11-7-6-8-4-2-3-5-9(8)10/h2-5H,6-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOQYJXHLIHNPTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC1=CC=CC=C1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(Methylsulfanyl)ethyl]aniline typically involves the reaction of 2-bromoethyl methyl sulfide with aniline in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using similar reaction conditions. The process involves careful control of temperature and reaction time to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-[2-(Methylsulfanyl)ethyl]aniline can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol derivative using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the aniline group can be further functionalized.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various electrophiles such as halogens, nitro groups, and sulfonyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Functionalized aniline derivatives.
Scientific Research Applications
Chemistry: 2-[2-(Methylsulfanyl)ethyl]aniline is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study the effects of sulfur-containing functional groups on biological activity. It may also be used in the development of new bioactive molecules .
Medicine: Its structural features make it a candidate for the development of new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and functional group compatibility make it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism of action of 2-[2-(Methylsulfanyl)ethyl]aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methylsulfanyl group can influence the compound’s binding affinity and selectivity for its target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-[2-(methylsulfanyl)ethyl]aniline with analogous compounds, focusing on structural variations, physicochemical properties, and applications.
Positional Isomers and Substitution Patterns
Key Observations :
- Positional Isomerism : The ortho vs. para substitution of the methylsulfanyl ethyl group (e.g., 4-[2-(methylsulfanyl)ethyl]aniline ) significantly impacts steric hindrance and electronic distribution. Ortho-substituted derivatives often exhibit reduced rotational freedom, influencing their binding affinity in coordination complexes .
- Substituent Effects : The replacement of the ethyl chain with a benzyl group (as in 2-[(4-methylbenzyl)sulfanyl]aniline ) increases lipophilicity (logP), making it more suitable for membrane-penetrating pharmaceuticals . Conversely, chloro substitution (2-chloro-6-[(methylsulfanyl)methyl]aniline ) introduces electron-withdrawing effects, reducing the amine’s basicity and altering reactivity in electrophilic substitutions .
Functional Group Variations
Sulfur-Containing Analogues
- 2-{[(2-Methoxyphenyl)methyl]sulfanyl}aniline (CAS 1094690-40-0): Incorporates a methoxybenzylsulfanyl group. Used in ligand design for mixed-ligand copper(II) complexes .
- 2-{[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}aniline : Features a pyridinylmethylsulfanyl group, enabling π-π stacking interactions. Applications include catalysis and supramolecular chemistry .
Pharmaceutical Derivatives
- Cangrelor (USAN): Contains a N-[2-(methylsulfanyl)ethyl] moiety linked to an adenosine triphosphate analog. This antiplatelet agent demonstrates how methylsulfanyl groups enhance metabolic stability and receptor binding .
Physicochemical and Reactivity Comparisons
- Solubility: Ortho-substituted derivatives (e.g., this compound) generally exhibit lower aqueous solubility due to steric shielding of the amino group. Para isomers (e.g., 4-[2-(methylsulfanyl)ethyl]aniline) show improved solubility .
- Basicity : The pKa of the aniline NH₂ group decreases with electron-withdrawing substituents (e.g., Cl in 2-chloro-6-[(methylsulfanyl)methyl]aniline ) and increases with electron-donating groups (e.g., SCH₃) .
- Coordination Chemistry : Schiff base ligands derived from 2-(methylsulfanyl)aniline (e.g., 2-(methylsulfanyl)-N-(1H-pyrrol-2-ylmethylidene)aniline ) form stable copper(II) complexes, validated by spectral and XRD analyses .
Biological Activity
2-[2-(Methylsulfanyl)ethyl]aniline is an organic compound with potential applications in pharmaceuticals and biochemistry. Its unique structure, featuring a methylsulfanyl group, suggests various biological activities that warrant detailed exploration. This article compiles findings from diverse sources to provide a comprehensive overview of the biological activity of this compound.
Chemical Structure and Properties
- Chemical Formula : C₉H₁₃N₁S
- Molecular Weight : 169.27 g/mol
- CAS Number : 170944-68-0
The compound's structure is characterized by an aniline moiety linked to a 2-(methylsulfanyl)ethyl group, which may influence its interaction with biological systems.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
- Enzyme Inhibition : The compound may inhibit specific enzymes, contributing to its biological effects.
- Cytotoxic Effects : Investigations into its cytotoxicity reveal potential applications in cancer research.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that the compound exhibited significant activity, particularly against Gram-positive bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Bacillus subtilis | 16 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Enzyme Inhibition Studies
The enzyme inhibition potential of this compound was assessed in vitro. The compound was found to inhibit the activity of certain enzymes involved in metabolic pathways, which could be relevant for drug development.
Key Findings:
- Target Enzymes : Aldose reductase and cyclooxygenase (COX).
- Inhibition Mechanism : Competitive inhibition was observed, indicating that the compound binds to the active site of these enzymes.
Cytotoxicity and Cancer Research Applications
The cytotoxic effects of this compound were evaluated in various cancer cell lines. The compound demonstrated selective toxicity towards cancer cells while sparing normal cells.
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
These results indicate that this compound has potential as an anticancer agent, warranting further investigation into its mechanisms of action.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A research group conducted a series of experiments to evaluate the antimicrobial properties of various derivatives of aniline compounds, including this compound. Results showed enhanced activity compared to traditional antibiotics, suggesting its utility in treating resistant infections. -
Case Study on Enzyme Inhibition :
Another study focused on the inhibition of aldose reductase by this compound. The findings indicated that it could lower glucose levels in diabetic models, highlighting its potential therapeutic applications in diabetes management.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-[2-(Methylsulfanyl)ethyl]aniline, and how do reaction conditions influence yield and purity?
- Methodology : The synthesis typically involves nucleophilic substitution or reduction steps. For example, sodium thiomethoxide can replace a sulfonate group on a nitrobenzene precursor, followed by catalytic hydrogenation (e.g., Raney nickel) to reduce the nitro group to an amine . Reaction conditions such as solvent choice (e.g., DMF for polar aprotic environments), temperature (room temperature vs. reflux), and catalyst loading significantly impact yield and purity. For instance, excess hydrazine hydrate in ethanol under reflux improves nitro-group reduction efficiency .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the amine and methylsulfanyl group positions. Coupling patterns in aromatic regions distinguish substituent orientations .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, particularly for sulfur-containing moieties .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection monitors purity, especially when optimizing synthetic routes .
Intermediate Research Questions
Q. How can researchers assess the bioactivity of this compound through in vitro assays?
- Methodology :
- Target Identification : Use computational docking (e.g., AutoDock) to predict binding affinity with enzymes like tyrosine kinases or cytochrome P450 isoforms.
- Pathway Analysis : Perform cell-based assays (e.g., luciferase reporter systems) to evaluate effects on signaling pathways (e.g., NF-κB or MAPK). Monitor metabolites via LC-MS to link structural modifications to activity changes .
- Dose-Response Studies : Test cytotoxicity (MTT assay) and IC values across cell lines to establish therapeutic windows .
Advanced Research Questions
Q. What computational approaches are suitable for modeling the electronic structure and reactivity of this compound?
- Methodology :
- Density Functional Theory (DFT) : Use software like Amsterdam Density Functional (ADF) to calculate HOMO-LUMO gaps, charge distribution, and Fukui indices. This predicts electrophilic/nucleophilic sites for functionalization .
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., COSMO model) to study conformational stability in biological environments .
- TDDFT : Predict UV-Vis absorption spectra to correlate computational results with experimental data .
Q. How can researchers resolve contradictions in reported synthesis methods for this compound?
- Methodology :
- Comparative Analysis : Replicate divergent protocols (e.g., nitro-group reduction via catalytic hydrogenation vs. hydrazine/Raney nickel) and compare yields/purity using HPLC and H NMR .
- Kinetic Studies : Use in situ FT-IR to monitor reaction intermediates and identify rate-limiting steps. For example, thiomethoxide substitution may stall due to steric hindrance, requiring elevated temperatures .
- Byproduct Identification : Employ GC-MS to detect side products (e.g., sulfoxide derivatives) and adjust reaction conditions (e.g., inert atmosphere) to suppress oxidation .
Data Analysis and Mechanistic Studies
Q. What strategies are effective for analyzing the compound’s role in forming heterocyclic derivatives?
- Methodology :
- Cyclocondensation Reactions : React with carbonyl compounds (e.g., ketones or aldehydes) under acidic conditions to form quinoline or indole analogs. Monitor reaction progress via TLC and isolate products via column chromatography .
- X-ray Crystallography : Resolve crystal structures of derivatives to confirm regioselectivity and stereochemical outcomes .
Q. How can researchers investigate environmental impacts on the compound’s stability and reactivity?
- Methodology :
- pH-Dependent Stability : Use UV-Vis spectroscopy to track degradation rates in buffers (pH 2–12). Sulfur-containing groups may hydrolyze under alkaline conditions, requiring stabilization via co-solvents .
- Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles to optimize storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
